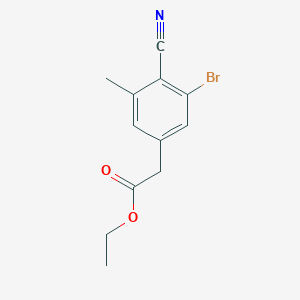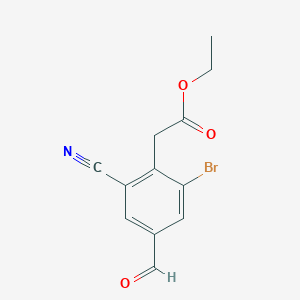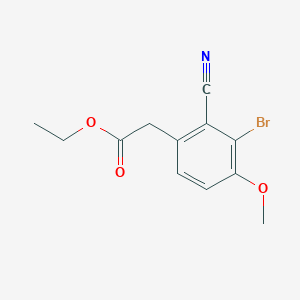
Ethyl 5-bromo-3-cyano-2-formylphenylacetate
Descripción general
Descripción
Ethyl 5-bromo-3-cyano-2-formylphenylacetate (EBCFPA) is a chemical compound that has been the subject of scientific research for its potential applications in a variety of fields. It is a brominated phenylacetate ester and has been used as a reagent for the synthesis of various compounds. In addition, it has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-3-cyano-2-formylphenylacetate has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, catalysis, and biochemistry. It has been used as a reagent for the synthesis of various organic compounds, such as amides, esters, and nitriles. In addition, it has been studied for its potential use in catalysis, as it can be used to promote the formation of carbon-carbon bonds. Finally, it has been studied for its potential use in biochemistry, as it can be used to study the metabolism and function of various enzymes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-3-cyano-2-formylphenylacetate is not yet fully understood. However, it is believed to involve the formation of a brominated phenylacetate ester, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-bromo-3-cyano-2-formylphenylacetate are not yet fully understood. However, it has been studied for its potential use in the treatment of various diseases, such as cancer and diabetes, as well as its potential use as an anti-inflammatory and antioxidant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 5-bromo-3-cyano-2-formylphenylacetate for laboratory experiments include its low cost, its stability, and its ease of use. However, there are some limitations to its use, such as its instability in the presence of strong acids and bases, as well as its potential toxicity.
Direcciones Futuras
The potential future directions for research on Ethyl 5-bromo-3-cyano-2-formylphenylacetate include further study of its biochemical and physiological effects, its potential use in the treatment of various diseases, and its potential use as a catalyst for the formation of carbon-carbon bonds. In addition, further research could be conducted on its potential use as an anti-inflammatory and antioxidant agent, its potential toxicity, and its stability in the presence of strong acids and bases.
Propiedades
IUPAC Name |
ethyl 2-(5-bromo-3-cyano-2-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-10(13)4-9(6-14)11(8)7-15/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICYQCGZFMCCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-3-cyano-2-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















